molecular formula C8H6N4 B1421082 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile CAS No. 1186310-93-9

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile

Cat. No. B1421082
CAS RN: 1186310-93-9
M. Wt: 158.16 g/mol
InChI Key: SRIALOFVTNQJFU-UHFFFAOYSA-N
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Description

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile is a chemical compound with the empirical formula C8H6N4 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile is represented by the SMILES string Cn1cnc2cc(cnc12)C#N . The InChI key for this compound is SRIALOFVTNQJFU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile is a solid substance . Its molecular weight is 158.16 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the current literature.

Scientific Research Applications

Comprehensive Analysis of “3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile” Applications

“3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile” is a compound with a fused imidazopyridine heterocyclic ring system, which has shown potential in various scientific research fields due to its structural resemblance to purines. Below is a detailed analysis of its unique applications across different scientific domains.

Central Nervous System (CNS) Modulation: This compound has been identified as a GABA A receptor positive allosteric modulator . It can enhance the inhibitory effects of GABA, potentially providing therapeutic benefits for CNS disorders such as anxiety, insomnia, and epilepsy.

Gastrointestinal Therapeutics: As part of the proton pump inhibitor (PPI) class, this molecule can reduce stomach acid production, making it valuable for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Oncology: The ability of this compound to influence cellular pathways critical for cancer cell functioning makes it a candidate for anti-cancer drugs. It could be used to target specific pathways involved in tumor growth and metastasis .

Anti-Inflammatory Agents: Imidazopyridines, including this derivative, have shown NSAID-like properties, suggesting their use in managing inflammation and pain associated with various diseases .

Antimicrobial Activity: Recent studies have explored the antimicrobial potential of imidazopyridine derivatives. This compound could lead to the development of new antibiotics or antifungal medications .

Metabolic Disease Treatment: Compounds like 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile can affect enzymes involved in carbohydrate metabolism, which may be beneficial in treating metabolic disorders such as diabetes .

Aromatase Inhibition: This compound has been identified as a potential aromatase inhibitor, which is crucial for hormone-dependent cancers like breast cancer. It could help in reducing estrogen levels and slowing the growth of certain cancer cells .

Synthetic Chemistry: The compound serves as a building block in synthetic chemistry for creating various imidazopyridine derivatives. Its reactivity and structural features make it a valuable precursor in medicinal chemistry for developing new therapeutic agents .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary statements include P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-methylimidazo[4,5-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-12-5-11-7-2-6(3-9)4-10-8(7)12/h2,4-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIALOFVTNQJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674118
Record name 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1186310-93-9
Record name 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186310-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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